molecular formula C11H12N2O B13792746 2-(2-ethoxyphenyl)-1H-imidazole CAS No. 912338-40-0

2-(2-ethoxyphenyl)-1H-imidazole

Cat. No.: B13792746
CAS No.: 912338-40-0
M. Wt: 188.23 g/mol
InChI Key: YUCQLVYHUUKRTA-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)-1H-imidazole is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, built on a versatile imidazole scaffold. The imidazole ring is a privileged structure in drug discovery, known for its broad spectrum of biological activities. Recent scientific studies highlight that novel imidazole derivatives demonstrate promising pharmacological properties, including significant analgesic and anti-inflammatory effects . Research indicates that such compounds can act as potent cyclooxygenase-2 (COX-2) inhibitors, a common target for non-steroidal anti-inflammatory drugs (NSAIDs) . Molecular docking studies of analogous compounds reveal that they can achieve stable binding within the active site of the COX-2 enzyme, forming key interactions such as hydrogen bonds with residues like GLN-242 and ARG-343, which is comparable to established drugs like Diclofenac . Beyond inflammation and pain pathways, the imidazole core is a key structural component in various commercial drugs and is extensively investigated for applications in anticancer, antimicrobial, and antiviral agent development, making it a highly valuable scaffold for designing new therapeutic entities . This product, 2-(2-Ethoxyphenyl)-1H-imidazole, is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human use.

Properties

CAS No.

912338-40-0

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(2-ethoxyphenyl)-1H-imidazole

InChI

InChI=1S/C11H12N2O/c1-2-14-10-6-4-3-5-9(10)11-12-7-8-13-11/h3-8H,2H2,1H3,(H,12,13)

InChI Key

YUCQLVYHUUKRTA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NC=CN2

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Synthesis of 2-(2-Hydroxyphenyl)-1H-imidazoline

The precursor 2-(2-hydroxyphenyl)-1H-imidazoline is synthesized by the condensation reaction of methyl salicylate with ethane-1,2-diamine under reflux conditions.

  • Procedure: Methyl salicylate (0.13 mol, 40 g) and ethane-1,2-diamine (0.8 mol, 48 g) are refluxed and stirred intensively for 11 hours. Excess ethane-1,2-diamine is removed by distillation. The crude product is crystallized from a water/ethanol mixture (2:1).
  • Yield: 50.3% (20.1 g).
  • Melting Point: 200–202 °C.
  • Characterization: Confirmed by elemental analysis and ^1H NMR spectroscopy.

Alkylation to Form 2-(2-Ethoxyphenyl)-1H-imidazoline

The key intermediate 2-(2-ethoxyphenyl)-1H-imidazoline is prepared by alkylation of 2-(2-hydroxyphenyl)-1H-imidazoline with ethyl iodide in ethanol.

  • Reaction Conditions: Reflux of 2-(2-hydroxyphenyl)-1H-imidazoline with ethyl iodide in absolute ethanol.
  • Work-up: After reflux, ethanol is evaporated under vacuum. The residue is treated with 15% aqueous sodium hydroxide and chloroform. The chloroform layer is washed, dried, and evaporated. The crude product is crystallized from heptane.
  • Yield: 29%.
  • Reaction Time: 22 hours.

Oxidative Aromatization to 2-(2-Ethoxyphenyl)-1H-imidazole

Conversion of the imidazoline intermediate to the imidazole is achieved by oxidative aromatization. Three main methods are reported:

Method A: Dehydrogenation on Palladium Catalyst
  • Procedure: 2-(2-ethoxyphenyl)-1H-imidazoline (0.004 mol) is refluxed in dry toluene (70 mL) with 5% palladium on carbon (Pd/C) under argon atmosphere.
  • Reaction Time: Several days (typically up to 48 hours).
  • Work-up: Catalyst filtered off, toluene evaporated, product crystallized from toluene/hexane (1:1).
  • Advantages: High purity and good yields.
  • Limitations: Long reaction time.
Method B: Oxidation Using Activated Manganese Dioxide
  • Procedure: Imidazoline (0.006 mol) is stirred with activated manganese dioxide (10 g) in dry toluene (80 mL) at 60 °C.
  • Reaction Time: Several hours.
  • Work-up: Manganese dioxide filtered off, solvent evaporated, product crystallized if necessary.
  • Advantages: Milder conditions than palladium dehydrogenation.
  • Limitations: Requires careful stirring and filtration.
Method C: Oxidation Using Potassium Nitrosodisulfonate (Fremy’s Salt)
  • Procedure: Fresh Fremy’s salt solution is prepared by reaction of sodium bisulfite, sodium nitrite, acetic acid, ammonia, and potassium permanganate under cold conditions. The imidazoline (0.01 mol) is stirred overnight at room temperature with Fremy’s salt, methanol, and sodium carbonate.
  • Work-up: Precipitate filtered, methanol evaporated, product crystallized from hexane/toluene.
  • Advantages: Mild room temperature conditions.
  • Limitations: Complex preparation of oxidant.

Comparative Data Table of Preparation Steps

Step Reaction Type Reagents/Conditions Reaction Time Yield (%) Notes
1 Condensation Methyl salicylate + ethane-1,2-diamine, reflux 11 h 50.3 Precursor imidazoline
2 Alkylation 2-(2-hydroxyphenyl)-1H-imidazoline + ethyl iodide, reflux in ethanol 22 h 29 Formation of 2-(2-ethoxyphenyl)-imidazoline
3A Dehydrogenation (Pd/C) Pd/C, toluene, reflux under argon Up to 48 h Moderate to high High purity, longer time
3B Oxidation (MnO2) Activated manganese dioxide, toluene, 60 °C Several hours Moderate Milder than Pd method
3C Oxidation (Fremy’s salt) Fremy’s salt, methanol, sodium carbonate, r.t. Overnight Moderate Mildest conditions, complex oxidant prep

Notes on Reaction Monitoring and Characterization

  • Thin layer chromatography (TLC) is used to monitor conversions, with characteristic Rf values:
    • 2-(2-hydroxyphenyl)-1H-imidazoline: Rf 0.25–0.35
    • 2-(2-alkoxyphenyl)-1H-imidazolines: Rf 0
    • 2-(2-alkoxyphenyl)-1H-imidazoles: Rf 0.55–0.65
  • Characterization includes elemental analysis, ^1H NMR spectroscopy, and infrared spectroscopy to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: N-oxides of 2-(2-ethoxyphenyl)-1H-imidazole.

    Reduction: Hydrogenated imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

  • 2-(2-Methoxyphenyl)-1H-imidazole : Attempted synthesis via glyoxal and ammonium acetate failed, yielding unreacted 2-methoxybenzaldehyde, likely due to steric hindrance or electronic effects of the methoxy group . In contrast, the ethoxy analog (2c) was successfully synthesized, suggesting that the ethoxy group balances electron-donating capacity and steric bulk better than methoxy .

Electronic and Spectral Properties

  • Styryl-Substituted Imidazoles (e.g., 2c vs. 2a–2c in Scheme 1) : Compounds like 2-(4-nitrostyryl)-4,5-bis[phenyl]imidazole (2b) show redshifted IR peaks (C=N at 1580–1600 cm⁻¹) due to electron-withdrawing nitro groups, whereas 2c’s C=N stretches at 1583–1604 cm⁻¹ reflect moderate electron donation from the ethoxy group .
  • Trifluoromethyl Analog (2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole) : The CF₃ group increases acidity (pKa ~5–6) and electron-withdrawing effects, contrasting with 2c’s electron-donating ethoxy group (pKa ~7–8) .

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituent Melting Point (°C) log P Key Application
2-(2-Ethoxyphenyl)-1H-imidazole Ethoxy 130–133 ~4–5 Drug delivery, catalysis
2-(2-Hydroxyphenyl)-1H-imidazole Hydroxy 145–148 ~2–3 Chelation agents
Econazole Chlorophenoxy 147–149 5.61 Antifungal therapy
2-(4-Nitrostyryl)-imidazole Nitrostyryl 180–182 ~3–4 Photocatalysis

Table 2: Spectral Comparison of Imidazole Derivatives

Compound IR C=N Stretch (cm⁻¹) ¹H NMR NH Signal (δ)
2-(2-Ethoxyphenyl)-1H-imidazole 1583–1604 11.53
2-(4-Methoxyphenyl)-CF₃-imidazole 1610–1625 12.10
2-(Furan-2-yl)-1H-imidazole 1575–1590 11.20

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